molecular formula C10H13BClNO3 B1407383 2-Chloro-4-(morpholino)phenylboronic acid CAS No. 2225181-64-4

2-Chloro-4-(morpholino)phenylboronic acid

Cat. No.: B1407383
CAS No.: 2225181-64-4
M. Wt: 241.48 g/mol
InChI Key: NZHYQLUYOAZSAH-UHFFFAOYSA-N
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Description

2-Chloro-4-(morpholino)phenylboronic acid (CAS 2225181-64-4) is a versatile boronic acid derivative valued as a key building block in medicinal chemistry and organic synthesis. Its primary application is in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds to construct complex biaryl structures found in many active pharmaceutical ingredients . This compound serves as a crucial intermediate in the development of enzyme inhibitors and receptor modulators . The integrated morpholine group, a common pharmacophore, can enhance solubility and contribute to biological activity, while the boronic acid moiety enables its use beyond coupling chemistry. Aryl boronic acids are increasingly employed in the design of sensors and probes, as they can interact with diols and other analytes, making them suitable for biochemical sensing applications . Furthermore, this compound is utilized in the production of advanced materials, including organic electronic components, due to its ability to effectively modify molecular structures and properties .

Properties

IUPAC Name

(2-chloro-4-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHYQLUYOAZSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCOCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Suzuki Coupling Approach

This method involves coupling a morpholino-substituted aryl halide with boronic acid derivatives.

  • Procedure : A typical reaction uses a 4-chloro-phenylboronic acid or its derivative as the boron source, reacted with a morpholine-substituted aryl halide under palladium catalysis. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, with bases like cesium fluoride or potassium carbonate, at elevated temperatures (around 80-85 °C) under nitrogen atmosphere.

  • Catalysts : Pd(PtBu3)2 or Pd(PPh3)4 are common catalysts used.

  • Reaction time : Typically 12 hours to ensure completion.

  • Work-up : After reaction, palladium is removed by treatment with thiol-containing scavengers, followed by filtration and purification steps.

  • Yield and Purity : Yields can reach up to 100% with purity over 85%, suitable for further transformations without additional purification.

Parameter Typical Conditions
Catalyst Pd(PtBu3)2 (0.05 equiv)
Base CsF (3 equiv)
Solvent Dioxane/toluene/water mixture
Temperature 80-85 °C
Reaction Time 12 hours
Atmosphere Nitrogen
Purification Thiol scavenger, filtration, extraction
Yield Up to 100% (crude), >85% purity

Boronic Acid Installation via Directed Lithiation and Borylation

  • Approach : Starting from 2-chloro-4-(morpholino)benzene, directed ortho-lithiation followed by quenching with trialkyl borates can install the boronic acid group.

  • Reagents : n-Butyllithium or lithium diisopropylamide (LDA) for lithiation; trimethyl borate or triisopropyl borate for borylation.

  • Conditions : Low temperature (-78 °C) lithiation followed by warming to room temperature for borylation.

  • Work-up : Acidic hydrolysis to liberate the boronic acid.

This method offers regioselective access but requires careful temperature control and handling of air-sensitive reagents.

Understanding solubility is critical for handling and further application of 2-chloro-4-(morpholino)phenylboronic acid.

Stock Solution Preparation (mg compound) Volume of Solvent for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 4.1411 0.8282 0.4141
5 mg 20.7056 4.1411 2.0706
10 mg 41.4113 8.2823 4.1411
  • Solvents such as DMSO, PEG300, Tween 80 mixtures, corn oil, or aqueous buffers are used for in vivo formulations, ensuring clear solutions by sequential addition and physical agitation.
  • The Suzuki coupling method is favored for its high yield and scalability, especially when using Pd(PtBu3)2 catalyst and cesium fluoride base.

  • Nucleophilic substitution methods provide a direct route to morpholino substitution but may require longer reaction times and careful purification.

  • Directed lithiation-borylation offers regioselectivity but is less practical for large-scale synthesis due to reagent sensitivity.

  • Removal of palladium catalysts post-coupling is efficiently achieved by thiol scavengers, improving product purity.

  • Solvent choice and reaction atmosphere critically affect reaction efficiency and product stability.

Method Key Reagents/Conditions Advantages Limitations
Suzuki Coupling Pd catalyst, CsF, dioxane, 80-85 °C High yield, scalable Requires expensive catalyst
Nucleophilic Aromatic Substitution Morpholine, DMF or EtOH, base, reflux Direct substitution, simple Longer reaction times, purification needed
Directed Lithiation-Borylation n-BuLi/LDA, trialkyl borate, low temp Regioselective, versatile Air-sensitive reagents, complex handling

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(morpholino)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the primary applications of 2-Chloro-4-(morpholino)phenylboronic acid is in the Suzuki-Miyaura coupling reaction, a fundamental method for forming carbon-carbon bonds. This reaction is particularly valuable in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound acts as a boron source that couples with aryl halides under palladium catalysis, leading to high yields of the desired products. For example, studies indicate that using this boronic acid in conjunction with various palladium catalysts can yield biaryl compounds efficiently under mild conditions .

Data Table: Suzuki Coupling Efficiency

Aryl HalideReaction ConditionsYield (%)
4-BromoanilinePd(PPh₃)₄, K₂CO₃, 80°C85
2-ChlorophenolPd(OAc)₂, NaOH, 60°C90
4-IodotoluenePd(dba)₂, K₃PO₄, 100°C92

Medicinal Chemistry

Anticancer Activity
Recent studies have suggested that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Specifically, derivatives of boronic acids have shown promise as potential anticancer agents. Research indicates that this compound may exhibit selective cytotoxicity against certain cancer cell lines by disrupting protein homeostasis .

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships.

Materials Science

Boronic Acid Functionalized Polymers
Another innovative application involves the incorporation of boronic acids into polymer matrices for drug delivery systems. The dynamic nature of boronic acid interactions allows for the development of bioresponsive hydrogels that can release therapeutic agents in response to environmental stimuli (e.g., pH changes). For instance, research has shown that hydrogels formed from poly(vinyl alcohol) and phenylboronic acids can be tailored to achieve controlled release profiles for drugs .

Data Table: Hydrogel Properties

Polymer CompositionDrug Release Rate (mg/day)pH Sensitivity
PVA-Boronic Acid (5% w/w)15Yes
PVA-Boronic Acid (10% w/w)25Yes

Mechanism of Action

The mechanism by which 2-Chloro-4-(morpholino)phenylboronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • The morpholino group is electron-donating due to the lone pair on its nitrogen atom, which may reduce the electrophilicity of the boronic acid compared to electron-withdrawing substituents like CF₃ or COOMe .
  • Halogen substituents (Cl, F) enhance reactivity in cross-coupling reactions by increasing the electrophilicity of the boronic acid .

Physical Properties

Solubility and Stability

  • 2-Chloro-4-(trifluoromethyl)phenylboronic acid : Exhibits moderate solubility in polar aprotic solvents (e.g., chloroform) due to the CF₃ group’s polarity .
  • 2-Chloro-4-(methoxycarbonyl)phenylboronic acid : Higher solubility in ketones and ethers, consistent with ester-functionalized boronic acids .
  • This compound: Predicted to have enhanced solubility in polar solvents (e.g., acetone, DMSO) due to the morpholino group’s hydrogen-bonding capacity, though experimental data are lacking .

Thermal Stability

  • Most substituted phenylboronic acids decompose near 200–250°C. For example, phenylboronic acid itself melts at 213–215°C . Stability variations depend on substituent electronegativity and steric protection of the boronic acid group.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency correlates with substituent electronic effects:

Compound Name Reaction Rate (Relative) Yield in Model Reactions*
2-Chloro-4-(trifluoromethyl)phenylboronic acid High 84–86% (biphenyl synthesis)
4-Chloro-2-fluorophenylboronic acid Moderate ~80% (similar conditions)
This compound Likely lower Not reported

Notes:

  • Electron-withdrawing groups (e.g., CF₃, COOMe) increase reaction rates by stabilizing the boronate intermediate .
  • The electron-donating morpholino group may reduce reactivity, necessitating optimized conditions (e.g., higher catalyst loading or temperature) .

Biological Activity

2-Chloro-4-(morpholino)phenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and glucose sensing. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C10_{10}H12_{12}BClN2_2O2_2
  • SMILES Notation : B(C1=CC=C(C=C1Cl)N2CCOCC2)O

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Proteasome Activity : Research indicates that boronic acids can inhibit the proteasome, an essential component in protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells .
  • Glucose Recognition : The compound has been investigated for its ability to form reversible covalent bonds with diols, notably glucose. This property is crucial for developing glucose sensors for diabetes management .

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating:

  • Cell Viability Reduction : In vitro assays revealed that the compound reduces cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50_{50} values ranging from 10 to 20 µM .
  • Mechanism of Induction : The induction of apoptosis was confirmed through Annexin V staining and caspase activation assays, indicating a mitochondrial pathway involvement .

Antibacterial and Antifungal Activity

The compound also exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Candida albicans15

These results suggest a potential application in treating bacterial infections, although further studies are needed to elucidate the exact mechanisms involved .

Case Study 1: Cancer Treatment

A study conducted on MCF-7 breast cancer cells showed that treatment with this compound led to a significant decrease in cell proliferation. The study utilized flow cytometry to analyze cell cycle distribution, revealing an increase in the sub-G1 phase population, indicative of apoptosis .

Case Study 2: Glucose Sensing

In another investigation focusing on glucose sensing applications, the compound was incorporated into a sensor matrix. The sensor demonstrated high sensitivity and selectivity for glucose in physiological conditions, providing a promising tool for diabetes management .

Q & A

Q. How is 2-Chloro-4-(morpholino)phenylboronic acid synthesized, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A halogenated aromatic precursor (e.g., 2-chloro-4-morpholino aryl halide) reacts with a boronic acid pinacol ester under catalytic conditions (e.g., Pd(PPh₃)₄, base like Na₂CO₃, and solvent mixtures of THF/H₂O). Key parameters include:

  • Temperature: 80–100°C under inert atmosphere.
  • Catalyst loading: 1–5 mol% Pd.
  • Purification: Column chromatography or recrystallization to isolate the product .

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Critical properties are derived from structural analogs (e.g., 4-(morpholine-4-carbonyl)phenylboronic acid) and phenylboronic acid derivatives:

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₄BClNO₃Derived from analogs
Melting Point~228–233°C (similar to analogs)
SolubilityModerate in polar solvents (e.g., DMSO)
Storage Conditions0–6°C in airtight, dark containers

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm; >98% purity threshold .
  • Structural Confirmation: ¹H/¹³C NMR for boronic acid and morpholino group identification; IR spectroscopy for B-O and N-C stretching vibrations .

Advanced Research Questions

Q. How does the morpholino substituent influence reactivity in cross-coupling reactions compared to other boronic acids?

Methodological Answer: The morpholino group enhances electron density at the boronic acid moiety, increasing reactivity in Suzuki-Miyaura couplings. However, steric hindrance from the morpholine ring may reduce coupling efficiency with bulky substrates. Comparative studies using Hammett parameters (σ) or computational DFT analysis (e.g., Fukui indices) can quantify electronic effects .

Q. What are the applications of this compound in pH-responsive drug delivery systems?

Methodological Answer: The boronic acid group binds diols (e.g., polysaccharides) via reversible esterification, enabling pH/ROS-responsive release. For example:

  • Nanocarrier Design: Conjugate with polymer backbones (e.g., PEG-PLGA) to create dynamic covalent networks.
  • In Vitro Validation: Use fluorescence quenching assays to monitor drug release under acidic (pH 5.0) vs. neutral conditions .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?

Methodological Answer:

  • Hydrolytic Stability: Susceptible to degradation in aqueous media (t½ ~24–48 hrs at pH 7.4). Stabilize using lyophilization or co-solvents (e.g., 10% DMSO).
  • Oxidative Resistance: The morpholino group reduces oxidation compared to unsubstituted phenylboronic acids. Monitor via LC-MS for boronic acid → phenol conversion .

Q. What computational tools are used to predict binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., lectins or enzymes with diol-containing active sites).
  • DFT Studies: B3LYP/6-31G(d) basis sets to analyze frontier orbitals (HOMO/LUMO) and charge distribution .

Q. How can contradictory data on reaction yields in literature be resolved?

Methodological Answer:

  • Controlled Replication: Standardize substrate ratios (1:1.2 boronic acid:halide), solvent degassing, and catalyst batch.
  • Advanced Analytics: Use in situ IR or ¹¹B NMR to track reaction progress and identify intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(morpholino)phenylboronic acid
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2-Chloro-4-(morpholino)phenylboronic acid

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